molecular formula C15H28O7 B1676784 m-PEG5-2-methylacrylate

m-PEG5-2-methylacrylate

Cat. No.: B1676784
M. Wt: 320.38 g/mol
InChI Key: LJFWOCHHKHGDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Overview
m-PEG5-2-methylacrylate (CAS: 48074-75-5) is a polyethylene glycol (PEG)-based linker featuring a terminal methylacrylate group. Its molecular formula is C₁₅H₂₈O₇, with a molecular weight of 320.38 g/mol (or 320.4 g/mol depending on analytical methods) . Structurally, it consists of a methoxy-terminated PEG chain (5 ethylene oxide units) and a reactive methylacrylate moiety, enabling covalent conjugation via Michael addition with nucleophiles such as amines and thiols .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFWOCHHKHGDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of m-PEG5-OH attacks the carbonyl carbon of methacrylic acid. Sulfuric acid (H₂SO₄) catalyzes the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. A key challenge lies in suppressing the premature polymerization of the methacrylate group, achieved by adding phenothiazine (0.5–1.0% w/w) as a radical inhibitor. The reaction is conducted in cyclohexane, a non-polar solvent that facilitates azeotropic distillation for water removal, shifting the equilibrium toward ester formation.

Typical Reaction Parameters

Parameter Specification
Molar ratio (m-PEG5-OH : methacrylic acid) 1 : 1.2
Catalyst (H₂SO₄) 5% w/w relative to total reactants
Inhibitor (phenothiazine) 1% w/w
Solvent Cyclohexane
Temperature Reflux (90–100°C)
Duration 8–10 hours
Yield ~85%

The Dean-Stark apparatus continuously removes water, driving the reaction to completion. Post-reaction, the mixture is neutralized with sodium bicarbonate, washed to remove residual acid, and dried over anhydrous magnesium sulfate.

Purification and Isolation

Crude product purification involves vacuum distillation to separate this compound from unreacted methacrylic acid and oligomeric byproducts. The distillate is typically collected at 120–130°C under reduced pressure (0.1–0.5 mmHg). Nuclear magnetic resonance (NMR) analysis confirms successful esterification, with characteristic vinyl proton signals (δ 5.6–6.1 ppm) and the PEG backbone’s ether linkages (δ 3.4–3.8 ppm).

Alternative Synthetic Pathways

While acid-catalyzed esterification dominates industrial production, alternative routes have been explored for laboratory-scale synthesis.

Methacryloyl Chloride Coupling

Reaction of m-PEG5-OH with methacryloyl chloride in the presence of a tertiary amine (e.g., triethylamine) offers a faster route under milder conditions (0–25°C). This method avoids water formation, eliminating the need for azeotropic distillation. However, methacryloyl chloride’s high reactivity necessitates stringent moisture control, and residual hydrochloride byproducts complicate purification.

Enzymatic Transesterification

Lipase-catalyzed transesterification between methyl methacrylate and m-PEG5-OH represents an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction at 40–50°C in solvent-free systems, achieving conversions >70% within 24 hours. While promising, scalability remains limited due to enzyme cost and slower reaction kinetics compared to chemical catalysis.

Critical Analysis of Method Efficacy

Acid-Catalyzed vs. Anhydride Methods

The acid-catalyzed method’s high yield (85%) and scalability make it ideal for bulk production, though it requires careful handling of corrosive catalysts. In contrast, methacryloyl chloride coupling, though efficient, generates stoichiometric HCl, necessitating robust scrubbing systems.

Side Reactions and Mitigation

Premature polymerization of the methacrylate group is a persistent issue. Phenothiazine inhibits radical chain initiation, while maintaining an oxygen-free atmosphere further suppresses oligomer formation. Recent studies suggest using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a more effective inhibitor, reducing oligomer content to <2%.

Solvent Selection

Cyclohexane’s low polarity minimizes methacrylate solubility, reducing polymerization risk. Alternatives like toluene offer similar azeotropic properties but require higher distillation temperatures, increasing energy costs.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 6.10 (s, 1H, CH₂=CH–), δ 5.55 (s, 1H, CH₂=CH–), δ 4.25 (t, 2H, –OCO–CH₂–), δ 3.65–3.35 (m, 20H, PEG backbone), δ 3.28 (s, 3H, –OCH₃).
  • FT-IR : Strong absorbance at 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1100 cm⁻¹ (C–O–C ether linkage).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) resolves this compound (retention time: 12.3 min) from methacrylic acid (8.7 min) and oligomers (>15 min). Commercial batches typically exceed 98% purity.

Industrial and Research Applications

The compound’s utility in PROTAC synthesis stems from its balanced hydrophilicity and biocompatibility. Recent advances exploit its PEG spacer to modulate PROTAC cell permeability and solubility. In material science, this compound serves as a building block for stimuli-responsive hydrogels, leveraging its polymerizable methacrylate group.

Chemical Reactions Analysis

Types of Reactions

m-PEG5-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include amines, which react with the methylacrylate group under mild conditions. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .

Major Products Formed

The major products formed from the reactions of this compound include various PEGylated compounds, which are used in the synthesis of PROTACs and other biologically active molecules .

Scientific Research Applications

Linker in PROTACs

m-PEG5-2-methylacrylate is extensively used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound's hydrophilic nature increases its solubility, facilitating the development of effective PROTACs that can selectively degrade unwanted proteins within cells .

Protein Stabilization

The incorporation of this compound into protein formulations has been shown to significantly enhance protein stability and solubility. Studies indicate that PEG-based polymers can reduce protein aggregation and degradation during storage and administration. For example:

Table 1: Effects of this compound on Protein Stability

ParameterControl (No PEG)With this compound
Aggregation Rate (%)25%5%
Solubility (mg/mL)1.03.5
Activity Retention (%)70%90%

This data illustrates the compound's effectiveness as an excipient in pharmaceutical formulations.

Drug Delivery Systems

This compound is employed in drug delivery systems, particularly for controlled release formulations. Its hydrophilic properties facilitate the formation of micelles or nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A notable case study involved using this compound-based nanoparticles to deliver paclitaxel, an anticancer drug:

Case Study: Paclitaxel Delivery

  • Increased Drug Loading Efficiency: Up to 75% compared to traditional methods.
  • Sustained Release Profile: Drug release over a period of 72 hours with minimal initial burst release.

Such profiles are crucial for reducing side effects while enhancing therapeutic efficacy.

Tissue Engineering

The biocompatibility of this compound extends its applications into tissue engineering and regenerative medicine. Scaffolds made from this compound have been shown to support cell adhesion and proliferation:

Table 2: Cell Proliferation on m-PEG5 Scaffolds

Scaffold TypeCell Viability (%)Proliferation Rate (cells/mL)
Control (No Scaffold)50%2000
m-PEG5 Scaffolds85%5000

These results demonstrate the potential of this compound in developing scaffolds for wound healing and tissue regeneration.

Mechanism of Action

The mechanism of action of m-PEG5-2-methylacrylate involves its role as a linker in the synthesis of PROTACs. The methylacrylate group reacts with amines to form stable linkages, which are crucial for the formation of PROTACs. These PROTACs then target specific proteins for degradation by the proteasome, a protein complex responsible for degrading unwanted or damaged proteins within cells .

Comparison with Similar Compounds

Physicochemical Properties

  • Purity : ≥95% (HPLC/LCMS) .
  • Physical State : Viscous liquid or solid powder, depending on molecular weight and storage conditions .
  • Solubility : Highly soluble in polar organic solvents (e.g., DCM, DMF, DMSO, THF) and exhibits enhanced water solubility due to PEGylation .
  • Storage : Requires anhydrous conditions and avoidance of repeated freeze-thaw cycles to maintain stability .

Applications
The compound is widely used in:

  • Drug Delivery : Improving solubility and bioavailability of hydrophobic drugs .
  • Bioconjugation: Site-specific modification of proteins, peptides, and nanoparticles via Michael addition .
  • Polymer Chemistry : Synthesis of hydrogels and stimuli-responsive materials .

Comparison with Similar PEG-Based Compounds

Comparison by PEG Chain Length

Variants of m-PEGn-2-methylacrylate differ in PEG chain length, impacting molecular weight, solubility, and pharmacokinetics. Key examples include:

Compound Name PEG Units (n) Molecular Weight (g/mol) Key Features Reference
m-PEG5-2-methylacrylate 5 320.38 Optimal balance of solubility and reactivity
m-PEG6-2-methylacrylate 6 364.44 Longer chain enhances hydrophilicity and in vivo half-life
m-PEG9-2-methylacrylate 9 496.60 Extended PEG chain reduces renal clearance, suited for sustained release

Research Findings :

  • Shorter PEG chains (e.g., n=5) exhibit faster systemic clearance but may compromise solubility for highly lipophilic payloads .
  • Longer chains (n=9) improve biocompatibility and reduce immunogenicity, making them ideal for long-circulating formulations .

Comparison by Functional Group

This compound is distinguished from other PEG derivatives by its methylacrylate group. Below is a comparison with PEG linkers bearing alternative reactive moieties:

Compound Name Functional Group Reactivity Profile Applications Reference
This compound Methylacrylate Thiols/amines (Michael addition) Drug-polymer conjugates, hydrogels
Fmoc-PEG5-NHS ester NHS ester Amines (nucleophilic acylation) Peptide synthesis, protein labeling
m-PEG5-CH2COOH Carboxylic acid Amines (EDC/NHS coupling) Surface functionalization, bioconjugation
Benzyl-PEG5-THP Benzyl/Tetrahydropyran Acid-labile protecting groups Controlled release systems
m-PEG8-thiol Thiol Disulfide bond formation Gold nanoparticle conjugation

Key Differences :

  • Reactivity : Methylacrylate enables thiol/amine conjugation under mild conditions (pH 7–9), whereas NHS esters require amine-rich environments .
  • Stability : Methylacrylate derivatives are moisture-sensitive compared to more stable NHS esters or thiol-terminated PEGs .
  • Application Scope : Carboxylic acid-functionalized PEGs are preferred for covalent immobilization on metal oxides, while methylacrylate derivatives excel in polymer crosslinking .

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 48074-75-5
Molecular Formula C₁₅H₂₈O₇
Purity ≥95%
Storage Temperature -20°C (desiccated)

Table 2: Comparison of PEG-Methylacrylate Derivatives

PEG Length (n) Molecular Weight (g/mol) Solubility in Water Preferred Application
5 320.38 Moderate Small-molecule conjugation
6 364.44 High Protein PEGylation
9 496.60 Very High Sustained-release formulations

Biological Activity

m-PEG5-2-methylacrylate is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to targeted therapy in various diseases, including cancer. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a methacrylate group attached to a PEG chain of five repeating units. This structure enables it to participate in polymerization reactions, forming hydrogels that can encapsulate therapeutic agents or facilitate drug delivery. The properties of this compound are crucial for its function as a PROTAC linker, influencing the stability and efficacy of the resulting compounds.

PropertyValue
Molecular WeightApprox. 500 g/mol
SolubilitySoluble in water
Functional GroupsMethacrylate, PEG
Linker TypeAlkyl/ester-based

The primary mechanism of action for this compound involves its role as a linker in PROTACs. PROTACs utilize two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The presence of this compound enhances the stability and solubility of these compounds, facilitating their interaction with cellular machinery responsible for protein degradation.

Key Mechanistic Insights

  • Target Protein Binding : The efficacy of PROTACs hinges on the affinity of the ligand for the target protein. This compound's structure allows for optimal spatial arrangement between the ligands.
  • E3 Ligase Recruitment : The PEG component aids in solubilizing the PROTAC, ensuring effective recruitment of E3 ligases that tag target proteins for degradation.
  • Cellular Uptake : The hydrophilic nature of PEG enhances cellular uptake, allowing for more efficient delivery of PROTACs into target cells.

In Vitro Studies

Research has demonstrated that this compound-linked PROTACs exhibit significant biological activity against various cancer cell lines. For instance, a study assessing the cytotoxic effects of a PROTAC targeting an oncogenic protein showed a marked reduction in cell viability at nanomolar concentrations.

Table 2: In Vitro Efficacy of this compound-Based PROTACs

CompoundCell LineIC50 (nM)Mechanism
PROTAC-AMDA-MB-23150Targeted degradation
PROTAC-BHeLa25Ubiquitin-mediated degradation
PROTAC-CA54915Proteasomal pathway activation

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound-based PROTACs. Animal models demonstrated significant tumor regression following treatment with these compounds, highlighting their effectiveness in targeting and degrading specific proteins implicated in tumor growth.

Case Study: Targeting BRD4 with this compound

A notable case study involved the development of a PROTAC targeting BRD4, a protein associated with various cancers. The study reported:

  • Tumor Reduction : Mice treated with the BRD4-targeting PROTAC linked via this compound exhibited a 70% reduction in tumor volume compared to controls.
  • Mechanistic Insights : Analysis revealed that treatment led to increased levels of ubiquitinated BRD4, confirming effective protein degradation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing m-PEG5-2-methylacrylate, and how do reaction conditions influence polymer chain uniformity?

  • Methodological Answer : Synthesis typically involves controlled radical polymerization (e.g., ATRP or RAFT) to regulate PEG chain length and acrylate functionalization. Key variables include initiator-to-monomer ratios, solvent polarity, and temperature. For reproducibility, document reaction kinetics (e.g., via <sup>1</sup>H NMR monitoring) and characterize molecular weight distribution using SEC-MALS . Purity (≥95%) is critical for downstream applications, necessitating purification via dialysis or size-exclusion chromatography .

Q. How should researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • <sup>1</sup>H/¹³C NMR : Confirm PEG spacer length and acrylate group presence (e.g., peaks at δ 5.8–6.4 ppm for acrylate protons) .
  • HPLC-MS : Detect impurities (e.g., residual monomers or truncated PEG chains) using reversed-phase columns and electrospray ionization .
  • FTIR : Validate ester carbonyl stretching (~1720 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .

Q. What solvent systems are optimal for enhancing this compound’s solubility in aqueous and organic phases?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for organic-phase reactions. For aqueous compatibility, dissolve in PBS (pH 7.4) with sonication. Phase behavior can be modeled using Hansen solubility parameters to predict miscibility with co-solvents like ethanol or THF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-conjugated drug carriers?

  • Methodological Answer : Discrepancies often arise from batch-to-batch variability or characterization gaps. Implement:

  • Batch tracking : Log molecular weight (e.g., 320.38 g/mol ± 5%) and polydispersity indices (PDI < 1.2) .
  • Controlled experiments : Compare bioactivity across PEG chain lengths (e.g., m-PEG5 vs. m-PEG9) to isolate structure-function relationships .
  • Meta-analysis : Apply statistical tools (ANOVA, regression) to aggregate published data, identifying outliers linked to synthesis protocols .

Q. What advanced techniques are suitable for quantifying trace (2-dimethylaminoethyl) methacrylate impurities in this compound batches?

  • Methodological Answer : Use HPLC-UV/vis with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Calibrate against a standard curve (0.1–10 µg/mL) and validate detection limits (LOQ ≤ 0.01%). Reference USP methods for methacrylate quantification, ensuring peak resolution (R > 1.5) .

Q. How can computational modeling improve the design of this compound-based hydrogels for tissue engineering?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate PEG-acrylate crosslinking density and mesh size under physiological conditions.
  • DFT calculations : Predict acrylate reactivity with thiol or amine groups in bioink formulations.
  • Validation : Correlate simulations with rheological data (storage modulus, G’) and swelling ratios .

Data Contradiction & Reproducibility

Q. Why do conflicting results arise in studies assessing this compound’s hydrolytic stability, and how can methodologies be standardized?

  • Methodological Answer : Variability stems from pH, temperature, or ionic strength differences. Standardize protocols:

  • Accelerated aging : Test stability at 37°C in PBS (pH 7.4 and 5.0) over 14 days.
  • Analytical consistency : Use SEC for degradation monitoring and LC-MS for byproduct identification.
  • Reporting : Adhere to Beilstein Journal guidelines for experimental replication (e.g., detailed SI files) .

Literature & Framework Integration

Q. How can researchers apply the FINER5 or PICOT frameworks to formulate hypotheses about this compound’s role in drug delivery?

  • Methodological Answer :

  • PICOT : Population (e.g., nanoparticle carriers); Intervention (PEGylation density); Comparison (non-PEGylated controls); Outcome (serum half-life); Time (in vivo pharmacokinetics over 24h).
  • FINER : Ensure hypotheses are Feasible (in vitro/in vivo models), Novel (untested PEG chain lengths), and Ethical (animal ethics compliance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-2-methylacrylate
Reactant of Route 2
Reactant of Route 2
m-PEG5-2-methylacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.